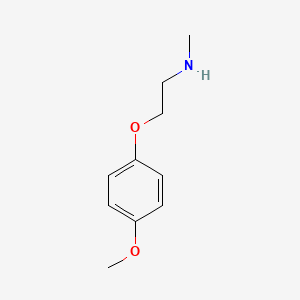
(1-Phenyl-ethyl)-thiourea
Übersicht
Beschreibung
1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions .
Synthesis Analysis
1-Phenylethylamine may be prepared by the reductive amination of acetophenone . Another method for this transformation is the Leuckart reaction, using ammonium formate .Molecular Structure Analysis
The molecular structure of 1-Phenylethylamine consists of a benzene ring attached to an ethylamine group .Chemical Reactions Analysis
1-Phenylethylamine can be used in the acid-catalyzed Ritter reaction to synthesize various N-benzylacetamides . It is also one of the key precursors for the synthesis of [60] fullerene-fused isochroman derivatives via palladium-catalyzed hydroxyl-directed cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Ethyl phenyl ether, are as follows: Density: 0.9±0.1 g/cm3, Boiling Point: 169.8±0.0 °C at 760 mmHg, Vapour Pressure: 2.0±0.3 mmHg at 25°C, Enthalpy of Vaporization: 39.0±3.0 kJ/mol, Flash Point: 57.2±0.0 °C .Wissenschaftliche Forschungsanwendungen
1. Regioselectivity in Drug Synthesis
(1-Phenyl-ethyl)-thiourea derivatives play a crucial role in the field of medicinal chemistry, especially in the synthesis of potential drugs. For instance, the study of regioselectivity in the cyclization reaction of certain thiourea derivatives with α-bromoketone is significant for confirming the structure of synthesized compounds, which is a pivotal step in drug creation. This involves advanced physico-chemical methods and quantum chemical calculations, emphasizing the compound's importance in developing biologically active substances (Perekhoda et al., 2017).
2. Synthesis of Thiourea Derivatives
Thiourea derivatives, including those related to (1-Phenyl-ethyl)-thiourea, have been synthesized using methods like microwave irradiation. These compounds are analyzed using various spectroscopic techniques and tested for their antimicrobial properties, indicating their potential applications in the development of new therapeutic agents (Ahyak et al., 2016).
3. Antimicrobial and Anti-HIV Studies
Specific (1-Phenyl-ethyl)-thiourea derivatives have been explored for their antimicrobial and anti-HIV activities. The synthesis and testing of these compounds against various microorganisms demonstrate their potential in addressing critical health issues like bacterial infections and HIV (Patel et al., 2007).
4. Development of Metal Complexes
(1-Phenyl-ethyl)-thiourea is utilized in the formation of metal complexes, which are characterized for their structural and thermal properties. These complexes find applications in various fields, including catalysis and material science. For instance, a study on copper(I) and cobalt(III) complexes of 1-ethyl-3-phenyl-thiourea illustrates the diverse applications of these compounds (Singh et al., 2015).
5. Gas Sensing Applications
Certain (1-Phenyl-ethyl)-thiourea derivatives have been designed and synthesized for use in gas sensing, particularly for the detection of carbon dioxide (CO2). These derivatives demonstrate significant potential in environmental monitoring and industrial applications (Daud et al., 2019).
6. Corrosion Inhibition
Some derivatives of (1-Phenyl-ethyl)-thiourea, such as 1-Benzyl-3-phenyl-2-thiourea, are studied as effective corrosion inhibitors for steel in acidic environments. This indicates their potential utility in industrial applications, particularly in protecting metal surfaces from corrosive processes (Dinh et al., 2021).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as imidazoles, are key components to functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, and other areas .
Mode of Action
Similar compounds, such as imidazoles, are known to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions could potentially be involved in the interaction of (1-Phenyl-ethyl)-thiourea with its targets.
Biochemical Pathways
It is known that similar compounds, such as tetrazoles, are resistant to many biological metabolic degradation pathways . This suggests that (1-Phenyl-ethyl)-thiourea could potentially interact with and affect various biochemical pathways in the body.
Pharmacokinetics
Similar compounds, such as etomidate, are known to have relatively large volumes of distribution and are rapidly metabolized . This could potentially provide some insight into the pharmacokinetics of (1-Phenyl-ethyl)-thiourea.
Result of Action
It is known that similar compounds, such as imidazoles, are key components to functional molecules used in a variety of applications . This suggests that (1-Phenyl-ethyl)-thiourea could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
It is known that similar compounds, such as tetrazoles, are resistant to many biological metabolic degradation pathways . This suggests that (1-Phenyl-ethyl)-thiourea could potentially be stable and effective in a variety of environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Research on similar compounds has focused on their use in the synthesis of other chemicals. For example, 1-Phenylethylamine has been used in the synthesis of various N-benzylacetamides . Additionally, time-frequency analysis of olfactory-induced EEG change has been investigated for clinical applications .
Eigenschaften
IUPAC Name |
1-phenylethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFIWYQHNZIYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369369 | |
| Record name | (1-Phenyl-ethyl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenyl-ethyl)-thiourea | |
CAS RN |
67398-34-9 | |
| Record name | NSC5351 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Phenyl-ethyl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylethyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)












